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Compound of Interest

Compound Name: 3,5-Dimethylphenol

Cat. No.: B042653 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

3,5-Dimethylphenol (CAS No: 108-68-9), a key aromatic organic compound. This document

presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, complete with detailed experimental protocols and visual representations of its structural

information.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 3,5-Dimethylphenol.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
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¹H NMR (Proton

NMR)

¹³C NMR (Carbon

NMR)

Chemical Shift (δ)

ppm
Multiplicity Assignment

Chemical Shift (δ)

ppm

6.64 s Ar-H (2H, H-2, H-6) 155.5

6.55 s Ar-H (1H, H-4) 139.2

4.85 s OH (1H) 121.5

2.24 s Ar-CH₃ (6H) 116.1

21.4

NMR data is typically acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical

shifts are referenced to tetramethylsilane (TMS).

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity

Vibrational Mode

Assignment

3350 - 3200 Strong, Broad O-H stretch (phenolic)

3100 - 3000 Medium C-H stretch (aromatic)

2980 - 2850 Medium C-H stretch (methyl)

1600, 1470 Strong C=C stretch (aromatic ring)

1300 - 1200 Strong C-O stretch (phenol)

850 - 750 Strong
C-H bend (aromatic, out-of-

plane)

Table 3: Mass Spectrometry (MS) Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z (Mass-to-Charge Ratio) Relative Intensity (%) Assignment

122 100 [M]⁺ (Molecular Ion)

107 80 [M - CH₃]⁺

91 20 [C₇H₇]⁺ (Tropylium ion)

79 30 [M - CH₃ - CO]⁺

77 25 [C₆H₅]⁺

Mass spectrometry data is typically acquired using Electron Ionization (EI) at 70 eV.

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 3,5-Dimethylphenol.

Materials:

3,5-Dimethylphenol (solid)

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

NMR tube (5 mm diameter)

Pipette

Vortex mixer

Procedure:

Sample Preparation: Weigh approximately 10-20 mg of 3,5-Dimethylphenol for ¹H NMR

(50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated

solvent in a clean, dry vial.[1][2]
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Transfer: Using a pipette, transfer the solution into a clean 5 mm NMR tube.[1]

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity and achieve high resolution.

Tune and match the probe for the desired nucleus (¹H or ¹³C).[1]

Data Acquisition:

Set the appropriate spectral width, acquisition time, and relaxation delay.

Acquire the Free Induction Decay (FID) data. For ¹³C NMR, a larger number of scans is

typically required due to the lower natural abundance of the ¹³C isotope.

Data Processing:

Perform a Fourier transform on the FID to obtain the frequency-domain spectrum.

Phase the spectrum and perform baseline correction.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of solid 3,5-Dimethylphenol.

Method: KBr Pellet Technique[3][4]

Materials:
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3,5-Dimethylphenol (solid)

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Pellet press

IR spectrometer

Procedure:

Grinding: Place approximately 1-2 mg of 3,5-Dimethylphenol and 100-200 mg of dry IR-

grade KBr into an agate mortar.[3]

Mixing: Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is

obtained.

Pellet Formation: Transfer the powdered mixture to a pellet press die.

Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent

KBr pellet.

Spectrum Acquisition:

Place the KBr pellet in the sample holder of the IR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample compartment.

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To obtain the electron ionization mass spectrum of 3,5-Dimethylphenol.

Method: Electron Ionization (EI) Mass Spectrometry
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Materials:

3,5-Dimethylphenol

Mass spectrometer with an EI source

Direct insertion probe or Gas Chromatography (GC) inlet

Procedure:

Sample Introduction: Introduce a small amount of the 3,5-Dimethylphenol sample into the

ion source. This can be done using a direct insertion probe for solid samples or via a GC for

volatile samples.[5][6]

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the molecules to ionize and fragment.[6]

Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., quadrupole,

time-of-flight). The mass analyzer separates the ions based on their mass-to-charge (m/z)

ratio.[6]

Detection: The separated ions are detected, and their abundance is recorded.

Spectrum Generation: A mass spectrum is generated by plotting the relative abundance of

the ions as a function of their m/z ratio.

Visualizations
The following diagrams illustrate the key structural features and analytical workflows related to

the spectroscopic analysis of 3,5-Dimethylphenol.
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Caption: Workflow for the spectroscopic analysis of 3,5-Dimethylphenol.
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Caption: ¹H NMR chemical shift assignments for 3,5-Dimethylphenol.
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Caption: ¹³C NMR chemical shift assignments for 3,5-Dimethylphenol.
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Caption: Proposed mass spectral fragmentation pathway of 3,5-Dimethylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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